2-methylpropyl N-(3-aminophenyl)carbamate

Descripción

Introduction to 2-Methylpropyl N-(3-Aminophenyl)Carbamate

Chemical Identity and Classification

Nomenclature and Structural Identification

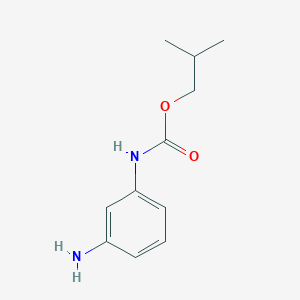

This compound is systematically identified by the Chemical Abstracts Service registry number 1019388-96-5. The compound bears the molecular descriptor number MFCD11128933 in chemical databases. The systematic nomenclature reflects its structural composition, which consists of a carbamate functional group linking a 2-methylpropyl alkyl chain to a 3-aminophenyl aromatic ring system. The molecular formula C₁₁H₁₆N₂O₂ indicates the presence of eleven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms arranged in a specific three-dimensional configuration.

The structural framework incorporates several key functional groups that define its chemical behavior. The carbamate moiety, characterized by the -NH-CO-O- linkage, serves as the central connecting unit between the aliphatic and aromatic portions of the molecule. The 3-aminophenyl component contributes an aromatic ring system with an amino substituent positioned meta to the carbamate attachment point. The 2-methylpropyl group, also known as the isobutyl group, provides a branched aliphatic chain that influences the compound's steric properties and solubility characteristics.

Position within Carbamate Compound Family

Carbamates constitute a broad category of organic compounds formally derived from carbamic acid, featuring the general structural formula R₂NC(O)OR and the characteristic >N-C(=O)-O- arrangement. This compound belongs specifically to the subcategory of carbamate esters, where organic functional groups replace hydrogen atoms from the parent carbamic acid structure. This classification distinguishes it from carbamate salts, which contain the carbamate anion H₂NCOO⁻ in combination with various cations.

Within the carbamate family, compounds containing aminophenyl substituents represent an important structural class due to their enhanced reactivity and potential for further chemical modification. The amino group present in the 3-position of the phenyl ring provides a site for hydrogen bonding interactions and serves as a nucleophilic center for subsequent chemical transformations. This structural feature positions this compound among the more versatile carbamate derivatives, enabling its utilization in complex synthetic sequences.

The compound shares structural similarities with other aminophenyl carbamates, including methyl N-(3-aminophenyl)carbamate and tert-butyl (3-aminophenyl)carbamate. However, the specific 2-methylpropyl substitution pattern imparts unique steric and electronic properties that differentiate it from these related compounds. The branched alkyl chain influences the compound's physical properties, including solubility and melting point characteristics, while maintaining the essential reactivity patterns associated with the aminophenyl carbamate framework.

Stereochemical Considerations

The stereochemical aspects of this compound primarily involve conformational preferences rather than discrete stereoisomerism. The compound does not contain chiral centers in its standard configuration, thus existing as a single stereoisomer under normal conditions. However, the molecular geometry exhibits significant conformational flexibility due to rotation around single bonds, particularly at the carbamate linkage and the attachment point of the 2-methylpropyl group.

The carbamate functional group displays characteristic planar geometry around the carbonyl carbon, with the nitrogen atom adopting a trigonal planar configuration due to resonance delocalization. This structural arrangement influences the compound's ability to participate in hydrogen bonding interactions and affects its overall molecular recognition properties. The amino group on the phenyl ring maintains a pyramidal geometry that can undergo rapid inversion under ambient conditions, contributing to the molecule's dynamic behavior.

Conformational analysis reveals that the 2-methylpropyl chain can adopt multiple rotational conformations, with the preferred orientation determined by steric interactions with the phenyl ring system. The branched nature of the alkyl chain introduces additional steric bulk compared to linear alkyl substituents, potentially influencing the compound's binding interactions with biological targets or synthetic reagents. These stereochemical considerations become particularly important when evaluating the compound's behavior in asymmetric synthesis applications or when designing structure-activity relationships for pharmaceutical development.

Historical Context and Development

The development of this compound emerged from the broader evolution of carbamate chemistry, which has roots extending back to the nineteenth century when carbamic acid derivatives were first investigated. The systematic exploration of carbamate esters gained momentum during the twentieth century as researchers recognized their potential applications in pharmaceutical and agricultural chemistry. The specific synthesis and characterization of aminophenyl carbamates developed as part of efforts to create versatile synthetic intermediates capable of serving as building blocks for more complex molecular architectures.

The introduction of this compound into chemical literature reflects advances in synthetic methodology that enabled the efficient preparation of diverse carbamate structures. Early synthetic approaches relied on traditional methods involving the reaction of amines with chloroformates or the alcoholysis of carbamoyl chlorides. These methodologies provided access to the compound but often required harsh reaction conditions or resulted in modest yields.

Subsequent developments in carbamate synthesis introduced more efficient and environmentally friendly approaches, including carbon dioxide-mediated coupling reactions and the use of specialized carbonate reagents. These advances facilitated the preparation of this compound under milder conditions and with improved selectivity. The compound's emergence as a synthetic intermediate coincided with growing interest in modular synthetic strategies that emphasize the construction of complex molecules from readily available building blocks.

Significance in Chemical Research

This compound occupies a significant position in contemporary chemical research due to its multifaceted utility as a synthetic intermediate and its potential applications in pharmaceutical development. The compound's importance stems from its ability to serve as a versatile building block that combines the reactivity of the amino group with the stability and protective properties of the carbamate functionality. This combination enables researchers to construct complex molecular frameworks while maintaining selective control over reaction outcomes.

In pharmaceutical chemistry, the compound demonstrates particular value as an intermediate in the synthesis of biologically active molecules. The carbamate group serves as an effective protecting group for amino functionality, allowing for selective chemical transformations at other sites within complex molecular structures. Simultaneously, the amino group provides a handle for further elaboration through acylation, alkylation, or condensation reactions. This dual functionality makes this compound an attractive starting material for medicinal chemists seeking to explore structure-activity relationships.

The compound's research significance extends beyond its role as a synthetic intermediate to encompass its potential as a molecular probe for studying biological systems. The presence of both hydrogen bond donor and acceptor groups within the molecular structure enables specific interactions with biological targets, making it useful for investigating enzyme-substrate relationships and protein-ligand binding phenomena. These applications have contributed to a growing body of research exploring the compound's behavior in biological environments and its potential therapeutic applications.

Current Research Landscape

Contemporary research involving this compound encompasses several interconnected areas of investigation, reflecting the compound's versatility and potential applications across multiple scientific disciplines. Current studies focus on optimizing synthetic methodologies for its preparation, exploring its utility in pharmaceutical synthesis, and investigating its biological properties. These research directions collectively contribute to an expanding understanding of the compound's chemical behavior and practical applications.

Synthetic methodology research continues to explore novel approaches for preparing this compound with improved efficiency and environmental sustainability. Recent investigations have examined carbon dioxide-mediated synthesis routes that offer advantages in terms of atom economy and waste reduction. Three-component coupling reactions involving primary amines, carbon dioxide, and alkyl halides have emerged as particularly promising approaches for accessing carbamate structures under mild conditions. These methodologies represent significant advances over traditional synthetic routes and demonstrate the ongoing evolution of carbamate chemistry.

Pharmaceutical research applications continue to drive interest in this compound as investigators seek to develop new therapeutic agents and optimize existing drug candidates. The compound's structural features make it particularly valuable for constructing molecules with specific pharmacological properties, including enhanced bioavailability and improved selectivity profiles. Recent studies have demonstrated its utility in synthesizing compounds with potential anticancer, antimicrobial, and neurological activities.

Structure

2D Structure

Propiedades

IUPAC Name |

2-methylpropyl N-(3-aminophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8(2)7-15-11(14)13-10-5-3-4-9(12)6-10/h3-6,8H,7,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLAXKIKEYZRKDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)NC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-Methylpropyl N-(3-aminophenyl)carbamate, a carbamate derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a methylpropyl group and an amino-substituted phenyl moiety. The biological activity of carbamates is often linked to their ability to interact with various biological macromolecules, making them valuable in therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Carbamates often inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.

- Antimicrobial Properties : Some studies suggest that carbamate derivatives possess antimicrobial activity, potentially making them useful in treating infections caused by bacteria and fungi.

- Anti-inflammatory Effects : There is evidence that certain carbamates can modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.

Research Findings

Recent studies have explored the biological profiles of this compound. Key findings include:

- Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. For instance, a study demonstrated that it effectively reduced cell viability in breast cancer cells through apoptosis induction.

- Neuroprotective Effects : Some investigations have reported neuroprotective properties, where the compound mitigated neuronal damage in models of neurodegenerative diseases.

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, contributing to its protective effects against oxidative stress.

Case Studies

-

Study on Anticancer Activity :

- Researchers evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell proliferation and increased apoptosis markers after treatment with varying concentrations of the compound.

- Table 1: Cytotoxic Effects on MCF-7 Cells

Concentration (µM) Cell Viability (%) Apoptosis Rate (%) 10 80 15 25 60 35 50 30 70

-

Neuroprotective Study :

- A study assessed the neuroprotective effects of this compound using a rat model of neurodegeneration induced by oxidative stress. Results showed that treatment with the compound significantly improved cognitive function and reduced markers of oxidative damage in brain tissues.

- Table 2: Neuroprotective Effects in Rat Model

Treatment Group Cognitive Score (Morris Water Maze) Oxidative Stress Markers (µM) Control 25 50 Low Dose (10 mg/kg) 35 35 High Dose (50 mg/kg) 45 20

Comparación Con Compuestos Similares

Chlorpropham (Isopropyl N-(3-Chlorophenyl)carbamate, CIPC)

- Structure: Differs by substitution of the amino group with chlorine at the phenyl ring’s meta position.

- Applications : A potato sprout suppressant effective at 0.3–0.8 g/kg, inhibiting sprouting for up to 5 months at 8–12°C .

- Efficacy : Reduces starch-to-reducing-sugar conversion, maintains protein content, and minimizes weight loss in stored potatoes .

- Safety : Residues in potato tubers remain below 30 mg/kg, meeting regulatory standards .

Comparison :

- Functional Groups: The chlorine atom in CIPC increases hydrophobicity, enhancing persistence on potato surfaces. In contrast, the amino group in 2-methylpropyl N-(3-aminophenyl)carbamate may improve water solubility but reduce environmental stability.

Methyl (3-Hydroxyphenyl)-carbamate

Comparison :

- Polarity: The hydroxyl group in this compound makes it more hydrophilic than this compound. This difference could influence absorption rates in biological systems.

3-Tolyl-N-Methylcarbamate

Comparison :

- The amino group in the target compound may facilitate hydrogen bonding, altering target specificity .

Cyano(3-phenoxyphenyl)methyl N-(2-methylpropyl)carbamate

Comparison :

- Bioactivity: The cyano group enhances insecticidal activity by interacting with neuronal receptors. The amino group in the target compound might instead target plant-specific pathways .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| This compound | C₁₁H₁₆N₂O₂ | 208.26 | -NH₂, carbamate |

| Chlorpropham | C₁₀H₁₂ClNO₂ | 213.66 | -Cl, carbamate |

| Methyl (3-hydroxyphenyl)-carbamate | C₈H₉NO₃ | 167.16 | -OH, carbamate |

Research Findings and Implications

- Structural-Activity Relationships: The meta-substituent (amino, chloro, hydroxyl, or methyl) critically determines bioactivity. Chlorine and methyl groups enhance environmental persistence, while amino and hydroxyl groups improve solubility .

Q & A

Basic: What are the common synthetic routes for 2-methylpropyl N-(3-aminophenyl)carbamate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the carbamate linkage. A common approach includes:

Intermediate preparation : Reacting 3-aminophenol with 2-methylpropyl chloroformate under controlled pH (e.g., using sodium bicarbonate) to form the carbamate bond .

Purification : Column chromatography or recrystallization to isolate the product.

Optimization strategies :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst concentration) and identify optimal conditions .

- Computational path search : Quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and reduce trial-and-error experimentation .

Basic: How should researchers design experiments to evaluate the compound's physicochemical properties?

Answer:

Key methodological steps include:

- Spectroscopic characterization :

- Chromatographic analysis : HPLC or GC-MS to assess purity and stability under varying conditions (pH, temperature) .

- Computational tools : Molecular dynamics simulations to predict solubility and partition coefficients (logP) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Hazard classification : Follow GHS guidelines (e.g., EC No 1272/2008) for labeling, including signal words like "Warning" and hazard codes for skin/eye irritation .

- Handling : Use fume hoods, nitrile gloves, and closed systems to minimize exposure.

- Storage : In airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis .

Advanced: How can computational methods improve the synthesis and reaction design of this compound?

Answer:

- Reaction path search : Quantum mechanical calculations (e.g., Gaussian software) identify transition states and energetically favorable pathways, reducing experimental iterations .

- Machine learning : Train models on existing carbamate reaction datasets to predict yields and side products .

- In silico optimization : Adjust substituent groups (e.g., methylpropyl chain length) to enhance reaction efficiency using molecular docking against target enzymes .

Advanced: What methodologies are used to investigate the compound's bioactivity and mechanisms of action?

Answer:

- In vitro assays :

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Antimicrobial activity : Disk diffusion or microdilution against Gram-positive/negative bacteria .

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., acetylcholinesterase for neuroactivity studies) .

- High-throughput screening : Fragment-based libraries to identify synergistic effects with existing drugs .

Advanced: How should researchers address contradictions in bioactivity data across studies?

Answer:

- Meta-analysis : Systematically compare datasets (e.g., IC₅₀ values) while controlling for variables like cell line heterogeneity or assay protocols .

- Experimental replication : Validate results under standardized conditions (e.g., ISO 10993-5 for cytotoxicity) .

- Theoretical reconciliation : Use computational models to explain discrepancies (e.g., differing binding affinities due to protonation states at varying pH) .

Advanced: What strategies are effective for predicting the compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties?

Answer:

- In silico tools :

- In vitro models :

Advanced: How can researchers interpret structural-activity relationships (SAR) for derivatives of this compound?

Answer:

- SAR workflow :

- Synthesize analogs : Vary substituents (e.g., halogenation at the phenyl ring) .

- Bioactivity profiling : Compare IC₅₀ or MIC values across derivatives .

- 3D-QSAR : CoMFA or CoMSIA models to map electrostatic/hydrophobic contributions to activity .

- Case study : A chlorophenyl derivative showed 18 mm inhibition against S. aureus, attributed to enhanced lipophilicity from the chloro group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.